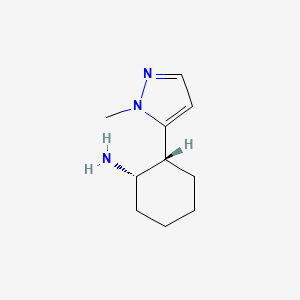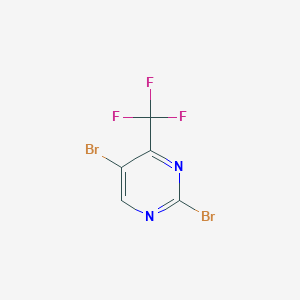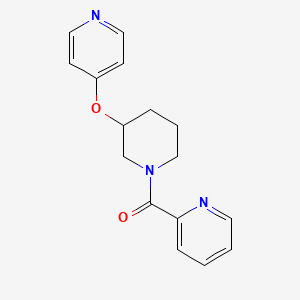
Pyridin-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It is a derivative of piperidine and pyridine, two organic compounds that are commonly used in drug synthesis.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of compounds similar to Pyridin-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone. For instance, novel synthesis methods have been developed for compounds containing both piperidine and pyridine rings, showcasing the challenges and efficiencies of different synthetic processes. These methods highlight the potential for creating complex molecules with significant implications in pharmaceuticals and materials science (Wu Feng, 2011); (Qun‐Zheng Zhang et al., 2020).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of related compounds has provided insights into their behavior in biological systems. For example, studies on dipeptidyl peptidase IV inhibitors, which share structural similarities, have revealed how these compounds are absorbed, metabolized, and excreted in different species, offering a basis for understanding the disposition of similar molecules (Raman K. Sharma et al., 2012).
Antimicrobial Activity
Compounds with pyridine and piperidine structures have been evaluated for their antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents. Synthesis of new derivatives and testing their efficacy against various bacterial and fungal strains have shown promising results, suggesting a pathway for the development of novel therapeutics (N. Patel et al., 2011).
Molecular Structure Analysis
The detailed molecular structure analysis of compounds structurally related to this compound has been a subject of interest, providing insights into their chemical behavior and interactions. Such analyses contribute to the understanding of the molecular basis of their activity and the design of molecules with improved properties (B. Lakshminarayana et al., 2009).
Catalytic Applications
Studies on zinc complexes with multidentate nitrogen ligands, including pyridine derivatives, have explored their catalytic applications, particularly in aldol reactions. These investigations into the synthesis and catalytic behavior of such complexes highlight their potential utility in synthetic organic chemistry and industrial applications (T. Darbre et al., 2002).
Propriétés
IUPAC Name |
pyridin-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(15-5-1-2-8-18-15)19-11-3-4-14(12-19)21-13-6-9-17-10-7-13/h1-2,5-10,14H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFJVFQGYVNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide](/img/structure/B2656019.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2656021.png)
![ethyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656023.png)
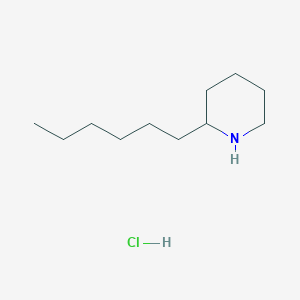

![N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656026.png)
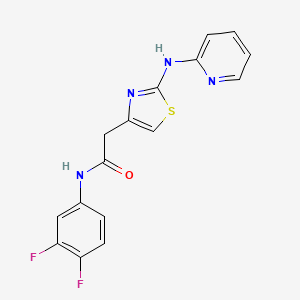
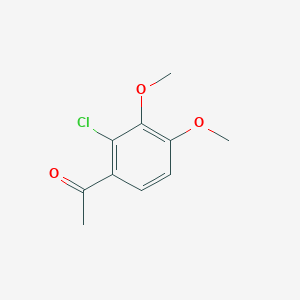
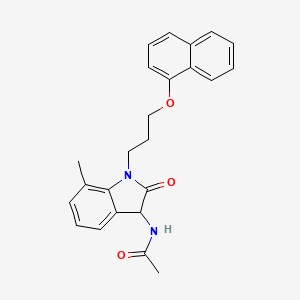
![4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2656033.png)
![2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B2656036.png)
